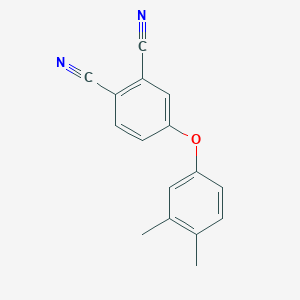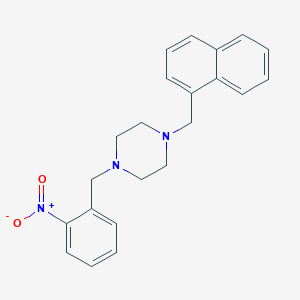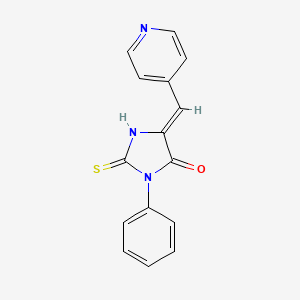![molecular formula C28H23FN4O3 B10889313 (2E)-2-cyano-N-(3-ethoxyphenyl)-3-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)prop-2-enamide](/img/structure/B10889313.png)
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-CYANO-N~1~-(3-ETHOXYPHENYL)-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, a fluoroanilino group, and an indole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(3-ETHOXYPHENYL)-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE typically involves multiple steps, including the formation of the indole core, the introduction of the fluoroanilino group, and the final coupling with the cyano and ethoxyphenyl groups. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluoroanilino Group: This step may involve nucleophilic aromatic substitution reactions, where a fluoroaniline derivative reacts with an appropriate electrophile.
Coupling Reactions: The final step involves coupling the indole derivative with the cyano and ethoxyphenyl groups, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-CYANO-N~1~-(3-ETHOXYPHENYL)-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-2-CYANO-N~1~-(3-ETHOXYPHENYL)-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
(E)-2-CYANO-N~1~-(3-ETHOXYPHENYL)-3-{1-[2-(4-FLUOROANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-PROPENAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C28H23FN4O3 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(3-ethoxyphenyl)-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C28H23FN4O3/c1-2-36-24-7-5-6-23(15-24)32-28(35)19(16-30)14-20-17-33(26-9-4-3-8-25(20)26)18-27(34)31-22-12-10-21(29)11-13-22/h3-15,17H,2,18H2,1H3,(H,31,34)(H,32,35)/b19-14+ |
Clave InChI |
OTHCGQIGVCNECU-XMHGGMMESA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)/C#N |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10889256.png)



![3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889282.png)
![(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10889287.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate](/img/structure/B10889300.png)
![N-benzyl-2-{2-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10889308.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889309.png)
![3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10889310.png)
![(2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10889317.png)

![4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10889328.png)
